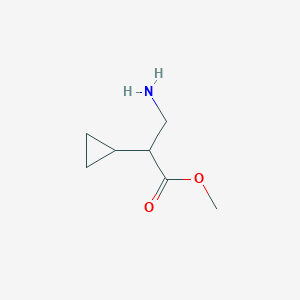

Methyl 3-amino-2-cyclopropylpropanoate

Description

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 3-amino-2-cyclopropylpropanoate |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6(4-8)5-2-3-5/h5-6H,2-4,8H2,1H3 |

InChI Key |

DJEVMZITIIOMBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-cyclopropylpropanoate typically involves the reaction of cyclopropylcarbinol with an appropriate amine and esterification agent. One common method includes the use of cyclopropylcarbinol, ammonia, and methanol in the presence of a catalyst to form the desired product. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of Methyl 3-amino-2-cyclopropylpropanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-cyclopropylpropanoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro or nitrile derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino esters.

Scientific Research Applications

Methyl 3-amino-2-cyclopropylpropanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9)

- Structure: Cyclobutane ring (4-membered) replaces cyclopropane; amino group at 3-position.

- Steric Effects: Larger ring size may alter steric hindrance around the ester and amino groups, affecting binding interactions in biological systems. Synthesis: Likely requires different starting materials (e.g., cyclobutane derivatives) compared to cyclopropane-containing analogs .

Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate

- Structure: Ethyl ester (vs. methyl), 3-oxo group (vs. amino), and 2-methylbenzyl substituent.

- Implications: Ester Group: Ethyl esters generally exhibit lower volatility and slower hydrolysis rates than methyl esters. Oxo vs. Aromatic Substituent: The 2-methylbenzyl group introduces aromaticity, which could enhance π-π stacking interactions in drug-receptor binding .

Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate

- Structure: Branched amino substituent (2-methoxyethyl and methyl groups) replaces cyclopropane.

- Implications :

Physicochemical Properties (Inferred from Analogs)

| Property | Methyl 3-amino-2-cyclopropylpropanoate | Methyl 3-amino-3-cyclobutylpropanoate | Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate |

|---|---|---|---|

| Ester Group | Methyl | Methyl | Ethyl |

| Ring Structure | Cyclopropane (3-membered) | Cyclobutane (4-membered) | Cyclopropane (3-membered) |

| Functional Group | 3-Amino | 3-Amino | 3-Oxo, 2-methylbenzyl |

| Polarity | Moderate (amino group) | Moderate (amino group) | High (oxo and aromatic groups) |

| Reactivity | High (cyclopropane strain) | Moderate (lower ring strain) | Moderate (oxo group may undergo nucleophilic addition) |

Biological Activity

Methyl 3-amino-2-cyclopropylpropanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

Methyl 3-amino-2-cyclopropylpropanoate features a cyclopropyl group attached to a propanoate backbone, which contributes to its unique reactivity. The compound's molecular formula is , and it has a molecular weight of approximately 143.18 g/mol. The presence of both an amino group and an ester functional group allows for diverse chemical interactions, making it a valuable candidate for drug development.

The biological activity of methyl 3-amino-2-cyclopropylpropanoate is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, facilitating enzyme-substrate interactions. Additionally, the ester group can undergo hydrolysis to release active metabolites, which may further modulate biochemical pathways.

Key Mechanisms

Biological Activity and Applications

Research indicates that methyl 3-amino-2-cyclopropylpropanoate holds potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory capabilities are ongoing, with initial findings suggesting possible modulation of inflammatory pathways.

- Antimicrobial Activity : Some studies have hinted at its potential as an antimicrobial agent, although more comprehensive research is needed to establish its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of methyl 3-amino-2-cyclopropylpropanoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-3-cyclopropylpropanoate | Cyclopropyl group; amino and ester | Potential enzyme inhibition |

| Methyl 2-amino-2-cyclopropylpropanoate | Cyclopropyl group; amino acid structure | Enzyme inhibition related to glucocorticoid metabolism |

| Methyl 3-amino-2-(cyclopropylmethyl)propanoate | Cyclopropylmethyl group; amino and ester | Binding affinity studies ongoing |

The distinct substitution pattern on the cyclopropane ring in methyl 3-amino-2-cyclopropylpropanoate may confer unique steric and electronic properties compared to its analogs, influencing its reactivity and biological interactions.

Case Studies and Research Findings

- Inhibitory Effects on Enzymes : Research has shown that derivatives of methyl 3-amino-2-cyclopropylpropanoate can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1. This enzyme plays a critical role in cortisol metabolism, suggesting therapeutic implications for conditions such as metabolic syndrome .

- Synthesis and Structural Activity Relationship : Studies focusing on the synthesis of this compound have highlighted its accessibility for further modifications. Variations in its structure can lead to derivatives with enhanced biological activities or altered pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-2-cyclopropylpropanoate, and what factors influence reaction yield and purity?

- Methodological Answer: The compound is typically synthesized via alkylation of cyclopropane derivatives with methyl 3-aminopropanoate. A base such as sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) is commonly used, with temperatures ranging from 60–80°C . Catalysts like palladium on carbon (Pd/C) and bases (e.g., triethylamine) can improve selectivity . Key factors affecting yield include solvent polarity, reaction time, and catalyst loading. Purity is optimized via post-synthesis purification techniques such as column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Methyl 3-amino-2-cyclopropylpropanoate?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for cyclopropane ring protons (δ ~1.0–2.0 ppm) and ester/amino groups . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. PubChem-derived computational data (e.g., InChI keys) provide additional validation .

Q. What safety precautions are critical when handling Methyl 3-amino-2-cyclopropylpropanoate in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Static discharge and open flames must be avoided due to potential solvent flammability (e.g., DMF) . Contaminated clothing should be removed immediately, and hands washed thoroughly post-handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Methyl 3-amino-2-cyclopropylpropanoate across different studies?

- Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). Standardize protocols using validated cell models (e.g., HEK293 for enzyme interaction studies) and include positive/negative controls. Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA) can identify outliers . Cross-referencing with structural analogs (e.g., fluorophenyl derivatives) helps isolate structure-activity relationships .

Q. What strategies are recommended for optimizing the enantiomeric purity of Methyl 3-amino-2-cyclopropylpropanoate in asymmetric synthesis?

- Methodological Answer: Employ chiral catalysts (e.g., BINAP-metal complexes) to induce stereoselectivity during cyclopropane ring formation . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution techniques or enzymatic catalysis (e.g., lipases) can further enhance purity. Reaction temperature and solvent polarity (e.g., tetrahydrofuran vs. dichloromethane) significantly impact stereochemical outcomes .

Q. How should researchers design in vitro experiments to evaluate the enzyme inhibition potential of Methyl 3-amino-2-cyclopropylpropanoate derivatives?

- Methodological Answer: Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to measure inhibition constants (Ki). Vary substituents (e.g., cyclopropyl vs. phenyl groups) to assess steric/electronic effects . Include time-dependent inactivation studies and competitive/non-competitive inhibition controls. Fluorescence-based assays (e.g., Förster resonance energy transfer) enable real-time monitoring of enzyme-substrate interactions .

Q. What computational approaches are suitable for predicting the reactivity of Methyl 3-amino-2-cyclopropylpropanoate in novel reaction environments?

- Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states, particularly for cyclopropane ring-opening reactions . Molecular dynamics simulations model solvent effects (e.g., DMF vs. acetonitrile). PubChem’s computed physicochemical data (e.g., logP, pKa) guide solvent selection and reaction feasibility . QSAR models correlate structural features (e.g., amino group position) with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.